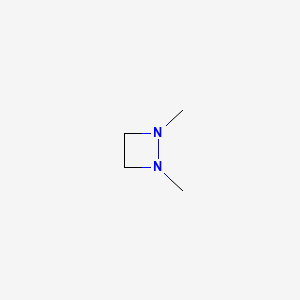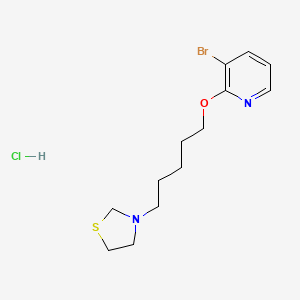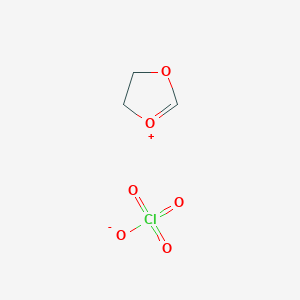
4,5-Dihydro-1,3-dioxol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1,3-dioxol-1-ium perchlorate is a chemical compound with the molecular formula C3H5ClO4 It is known for its unique structure, which includes a dioxolane ring and a perchlorate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-dioxol-1-ium perchlorate typically involves the reaction of 1,3-dioxolane with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Mixing: 1,3-dioxolane is mixed with perchloric acid in a suitable solvent.
Reaction: The mixture is heated to a specific temperature to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. Safety measures are also implemented to handle the reactive perchloric acid safely .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1,3-dioxol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The perchlorate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxolane derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4,5-Dihydro-1,3-dioxol-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the dioxolane ring into various molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1,3-dioxol-1-ium perchlorate involves its interaction with molecular targets and pathways. The dioxolane ring can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The perchlorate group may also play a role in the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: This compound has a similar dioxolane ring but differs in its functional groups.
1,3-Dioxolane: A simpler compound with a similar ring structure but lacking the perchlorate group.
Uniqueness
4,5-Dihydro-1,3-dioxol-1-ium perchlorate is unique due to the presence of both the dioxolane ring and the perchlorate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
50906-49-5 |
|---|---|
Molecular Formula |
C3H5ClO6 |
Molecular Weight |
172.52 g/mol |
IUPAC Name |
4,5-dihydro-1,3-dioxol-1-ium;perchlorate |
InChI |
InChI=1S/C3H5O2.ClHO4/c1-2-5-3-4-1;2-1(3,4)5/h3H,1-2H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
FAPCQXQILUFCOB-UHFFFAOYSA-M |
Canonical SMILES |
C1C[O+]=CO1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
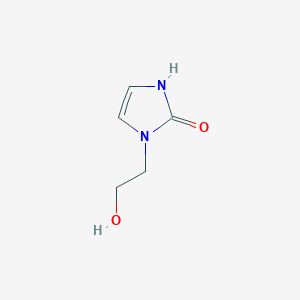
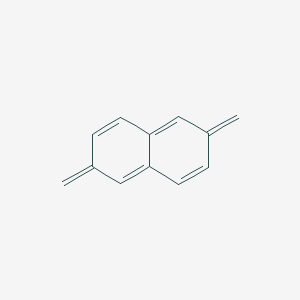
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
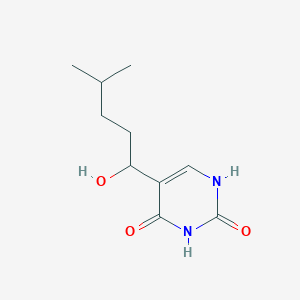
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
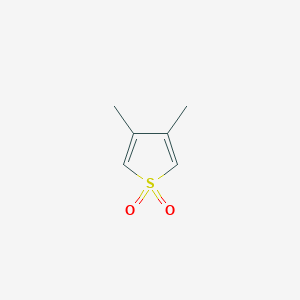
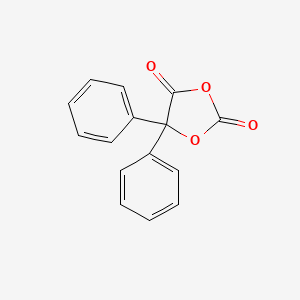
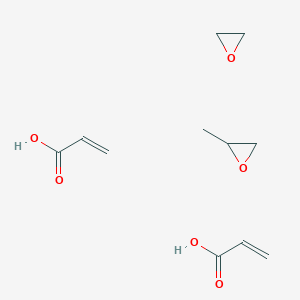
![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)
